molecular formula C16H15Cl2N3O2 B2891467 2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol CAS No. 1211288-36-6

2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol

Cat. No.: B2891467
CAS No.: 1211288-36-6
M. Wt: 352.22
InChI Key: DEAJEPXZTSIKKB-UHFFFAOYSA-N
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Description

2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring linked to a phenol group and a dichloropyridine moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol is unique due to its combination of a phenol group, a piperazine ring, and a dichloropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c17-11-5-6-14(18)19-15(11)16(23)21-9-7-20(8-10-21)12-3-1-2-4-13(12)22/h1-6,22H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAJEPXZTSIKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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